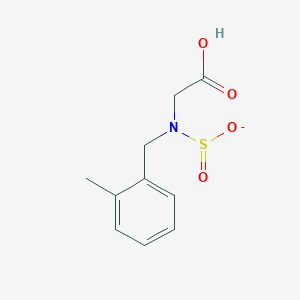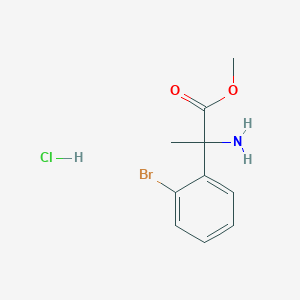
(E)-3-methylpent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-methylpent-3-en-2-ol is an organic compound with the molecular formula C6H12O It is a type of alcohol with a double bond in its structure, specifically an enol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-3-methylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding enone. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The industrial production methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylpent-3-en-2-one or 3-methylpentanoic acid.
Reduction: Formation of 3-methylpentan-2-ol.
Substitution: Formation of 3-methylpent-3-en-2-yl chloride or bromide.
Aplicaciones Científicas De Investigación
(E)-3-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an enol, it can participate in tautomerization reactions, forming the corresponding keto form. This tautomerization can influence its reactivity and interactions with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-methylpent-2-en-1-ol: Another enol with a similar structure but different position of the double bond.
3-methylpentan-2-ol: A saturated alcohol with a similar carbon skeleton but lacking the double bond.
3-methylpent-3-en-2-one: The corresponding ketone form of (E)-3-methylpent-3-en-2-ol.
Uniqueness
This compound is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its ability to undergo tautomerization and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
24652-51-5 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(E)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4,6-7H,1-3H3/b5-4+ |
Clave InChI |
ZUSDZQLJCVJXRL-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C(\C)/C(C)O |
SMILES canónico |
CC=C(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
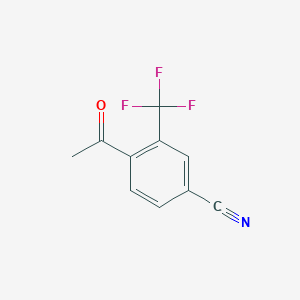
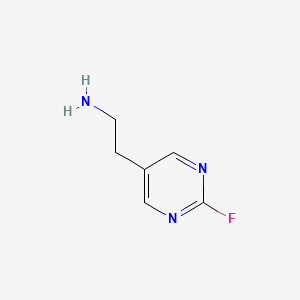

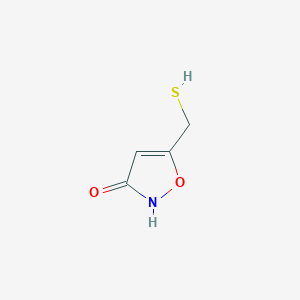
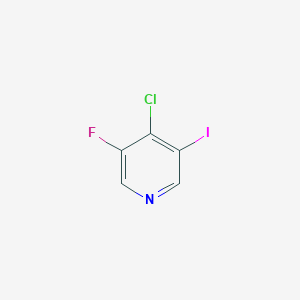
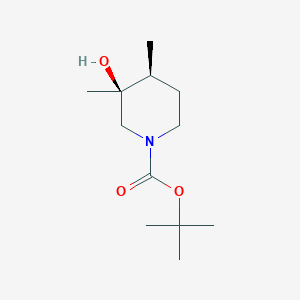

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)

